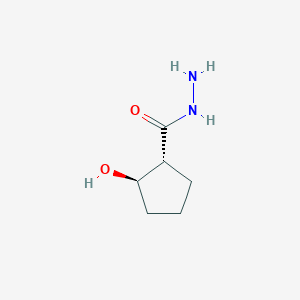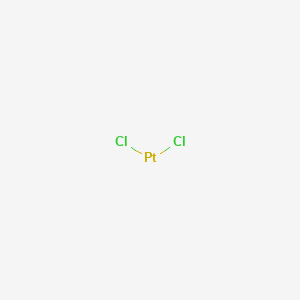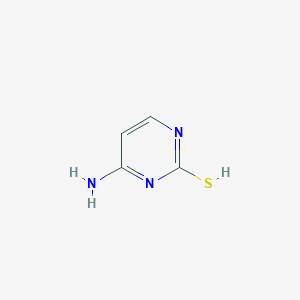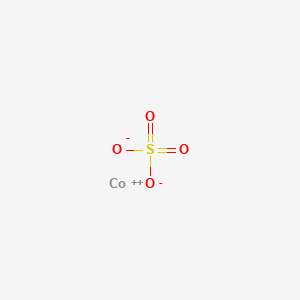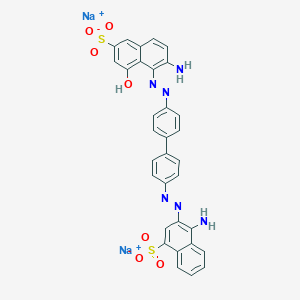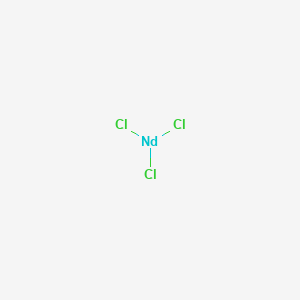
Neodymchlorid
Übersicht
Beschreibung
This anhydrous compound appears as a mauve-colored solid that rapidly absorbs water from the atmosphere to form a purple-colored hexahydrate, NdCl₃·6H₂O . Neodymium chloride is primarily used as an intermediate chemical for the production of neodymium metal and neodymium-based lasers and optical fibers .
Wissenschaftliche Forschungsanwendungen
Neodymium chloride has several important applications in scientific research:
Wirkmechanismus
Target of Action
Neodymium chloride (NdCl3) is a chemical compound of neodymium and chlorine . It primarily targets the production of neodymium metal and neodymium-based lasers and optical fibers . It also acts as a catalyst in organic synthesis and in the decomposition of wastewater contamination .
Mode of Action
Neodymium chloride interacts with its targets through various chemical reactions. For instance, in the production of neodymium metal, NdCl3 is heated with ammonium chloride or ammonium fluoride and hydrofluoric acid or with alkali or alkaline earth metals in vacuum or argon atmosphere at 300–400 °C . In electrolysis, the electrochemical behavior of neodymium (III) ion was studied in LiCl-KCl eutectic melt .
Biochemical Pathways
It is known that neodymium forms complexes by reacting metal chloride, nitrate, or oxide (hydrated or dehydrated) as a precursor along with an appropriate ligand . These complexes have been reported in different fields and play a tremendous role in luminescence, catalytic, biological, and magnetic applications .
Pharmacokinetics
It’s known that neodymium chloride is a hygroscopic solid that rapidly absorbs water on exposure to air to form a purple-colored hexahydrate, ndcl3·6h2o .
Result of Action
The result of neodymium chloride’s action depends on its application. For instance, in the production of neodymium metal, the result is the formation of neodymium metal . In the case of neodymium-based lasers and optical fibers, neodymium chloride serves as an intermediate chemical . As a catalyst in organic synthesis, it aids in the formation of desired organic compounds .
Action Environment
The action of neodymium chloride is influenced by environmental factors such as temperature and the presence of other chemicals. For instance, the production of neodymium metal requires heating NdCl3 with other chemicals in a vacuum or argon atmosphere at 300–400 °C . Additionally, the color of neodymium chloride changes upon exposure to atmospheric water .
Biochemische Analyse
Cellular Effects
Neodymium Chloride has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to cause oxidative damage in hepatocyte nuclei and mitochondria
Molecular Mechanism
It is known that the reduction of Neodymium(III) into Neodymium(II) is dependent on its concentration . High concentrations of Neodymium(III) can inhibit this reduction, while low concentrations promote it .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Neodymium Chloride can change over time. For instance, in a study involving electrolysis of Neodymium Chloride at 500 °C, it was found that the deposition of a solid layer of neodymium changed over time
Dosage Effects in Animal Models
The effects of Neodymium Chloride can vary with different dosages in animal models. In a study on zebrafish embryos, it was found that the LC50 values (the concentration that is lethal to 50% of the test organisms) for Neodymium were 55.58 mg/L , suggesting a probable similarity in toxicity with other elements.
Transport and Distribution
It is known that radiogenic Neodymium isotopes in North Pacific Intermediate Water from the western Pacific margin is an important source for the central North Pacific deep water
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Neodymium chloride can be synthesized through the chlorination of neodymium oxide (Nd₂O₃) using ammonium chloride (NH₄Cl) at elevated temperatures. The reaction typically occurs at around 400°C in an argon gas environment to produce anhydrous neodymium chloride . Another method involves heating neodymium chloride hexahydrate (NdCl₃·6H₂O) with ammonium chloride or ammonium fluoride and hydrofluoric acid in a vacuum or argon atmosphere at 300–400°C .
Industrial Production Methods: Neodymium chloride is industrially produced from minerals such as monazite and bastnäsite through a complex multistage extraction process . This process involves the separation of neodymium from other rare earth elements and the subsequent conversion to neodymium chloride.
Analyse Chemischer Reaktionen
Types of Reactions: Neodymium chloride undergoes various chemical reactions, including:
Oxidation: Neodymium chloride can be oxidized to form neodymium oxide (Nd₂O₃).
Reduction: It can be reduced to neodymium metal using alkali or alkaline earth metals in a vacuum or argon atmosphere.
Substitution: Neodymium chloride reacts with other halogens to form neodymium halides, such as neodymium bromide (NdBr₃) and neodymium iodide (NdI₃).
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Alkali or alkaline earth metals, such as sodium or calcium, in a vacuum or argon atmosphere.
Substitution: Halogens like bromine or iodine.
Major Products:
Oxidation: Neodymium oxide (Nd₂O₃).
Reduction: Neodymium metal.
Substitution: Neodymium halides (e.g., NdBr₃, NdI₃).
Vergleich Mit ähnlichen Verbindungen
Neodymium chloride can be compared with other neodymium halides and lanthanide chlorides:
Neodymium Bromide (NdBr₃): Similar to neodymium chloride but with bromine instead of chlorine. It has similar applications but different physical properties.
Neodymium Iodide (NdI₃): Another neodymium halide with iodine, used in similar applications but with distinct reactivity.
Lanthanum Chloride (LaCl₃): A chloride of lanthanum, another rare earth element. It shares some applications with neodymium chloride but has different chemical properties due to the different atomic structure.
Neodymium chloride is unique due to its specific applications in high-strength permanent magnets, lasers, and optical fibers, which are not as prevalent in other similar compounds .
Eigenschaften
IUPAC Name |
trichloroneodymium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.Nd/h3*1H;/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATINCSYRHURBSP-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Cl[Nd](Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3Nd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7044760 | |
| Record name | Neodymium(III) chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Purple crystals; Soluble in water; [Merck Index] | |
| Record name | Neodymium chloride (NdCl3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Neodymium chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2139 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
10024-93-8 | |
| Record name | Neodymium trichloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10024-93-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Neodymium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010024938 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neodymium chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174325 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Neodymium chloride (NdCl3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Neodymium(III) chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Neodymium trichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.016 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




